1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
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Description
1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H19F3N4OS and its molecular weight is 408.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of novel pyridine and naphthyridine derivatives, including the reaction of compounds with urea derivatives to afford pyrimido[4,5-H][1,6]naphthyridine derivatives, highlights the versatility of these compounds in generating structurally diverse molecules with potential biological activities (Abdelrazek et al., 2010).
Gelation Properties
- The formation of hydrogels by certain urea compounds in acidic environments indicates their potential for creating materials with tunable physical properties, which could have implications in drug delivery systems and materials science (Lloyd & Steed, 2011).
Antibacterial Applications
- Research on the synthesis of new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents points towards the medical applications of these compounds in combating bacterial infections (Azab et al., 2013).
Inhibitory Activities
- Studies have also been conducted on the design and synthesis of N-pyrazole, N'-thiazole urea inhibitors of p38α mitogen-activated protein kinase (p38α MAPK), which could have implications in the treatment of diseases mediated by this enzyme (Getlik et al., 2012).
Anticancer Activities
- The synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity, especially against chronic myeloid leukemia (CML), illustrate the potential therapeutic applications of these compounds in oncology (Li et al., 2019).
Properties
IUPAC Name |
1-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4OS/c1-12-17(16-7-4-10-28-16)13(2)26(25-12)9-8-23-18(27)24-15-6-3-5-14(11-15)19(20,21)22/h3-7,10-11H,8-9H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGCVYBCQPCLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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